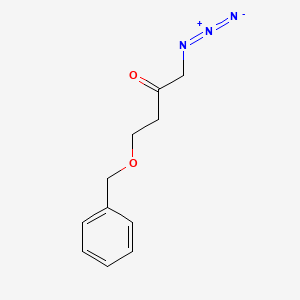

1-Azido-4-(phenylmethoxy)-2-butanone

CAS No.:

Cat. No.: VC17986262

Molecular Formula: C11H13N3O2

Molecular Weight: 219.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13N3O2 |

|---|---|

| Molecular Weight | 219.24 g/mol |

| IUPAC Name | 1-azido-4-phenylmethoxybutan-2-one |

| Standard InChI | InChI=1S/C11H13N3O2/c12-14-13-8-11(15)6-7-16-9-10-4-2-1-3-5-10/h1-5H,6-9H2 |

| Standard InChI Key | XUBXFTWNVOIESI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)COCCC(=O)CN=[N+]=[N-] |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

1-Azido-4-(phenylmethoxy)-2-butanone consists of a four-carbon butanone chain () modified at positions 1 and 4. The azido group () occupies the terminal carbon, while the phenylmethoxy () group branches from the fourth carbon. This arrangement creates a bifunctional scaffold amenable to further chemical modifications .

Table 1: Estimated Physicochemical Properties

Spectroscopic Signatures

While experimental NMR/IR data for this compound are unavailable, predictions can be made:

-

IR: Strong absorption at ~2100 cm (azide stretch) and 1700 cm (ketone C=O) .

-

H NMR: Expected signals at δ 3.5–4.0 ppm (benzyloxy –OCH–), δ 2.5–3.0 ppm (ketone-adjacent CH), and δ 1.5–2.0 ppm (azide-bearing CH) .

Synthetic Methodologies

Retrosynthetic Analysis

Two plausible routes emerge from existing azido-ketone syntheses:

Route B: Oxidative Azidation of Alkenes

Adapting the patent-pending method for azido alcohols :

-

Substrate: 4-(Phenylmethoxy)-2-butenone.

-

Reagents: Iodine (), sodium azide (), DMF/DMSO solvent.

-

Mechanism: Iodine-mediated alkene activation followed by azide addition at room temperature .

Optimization Challenges

-

Azide Stability: Thermal decomposition risks require low-temperature processing (<30°C) .

-

Regioselectivity: Competing reactions at the ketone moiety may necessitate protecting groups .

Applications in Drug Discovery and Materials Science

Pharmaceutical Intermediate

The compound’s dual functionality positions it as a precursor for:

-

ErbB4 Inhibitors: Pyridine-based therapeutics via cycloaddition/cycloreversion sequences .

-

Antiviral Agents: Azido groups enable "click chemistry" attachment of bioactive motifs .

Polymer Chemistry

-

Crosslinking Agent: Azide-alkyne networks create hydrogels for biomedical devices .

-

Photoresists: Ketone groups facilitate UV-induced crosslinking in lithography .

Future Research Directions

-

Stereoselective Synthesis: Developing asymmetric routes to access enantiopure variants for chiral drug synthesis .

-

Stability Studies: Thermogravimetric analysis (TGA) to quantify decomposition kinetics .

-

Biological Screening: Partnering azido-ketones with alkynylated biomolecules for targeted drug delivery .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume